N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core, which is fused with an oxadiazole ring and a phenylsulfonyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Final Coupling Reaction: The final step involves coupling the benzofuran core with the oxadiazole ring and the phenylsulfonyl group under appropriate reaction conditions.
Industrial production methods for such complex molecules often involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or oxadiazole rings.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an antibacterial or antiviral agent.
Medicine: Due to its potential anti-tumor properties, it is being investigated for its use in cancer therapy. Its unique structure may also make it a candidate for drug development targeting specific molecular pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity. The phenylsulfonyl group can increase the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative used in phototherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anticancer properties.
What sets this compound apart is its unique combination of a benzofuran core with an oxadiazole ring and a phenylsulfonyl group, which may confer enhanced biological activity and specificity.
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-18(16-12-13-6-4-5-9-15(13)26-16)20-19-22-21-17(27-19)10-11-28(24,25)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWHJJRMNXNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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